

### Fimepinostat (CUDC-907) Treatment Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the use of **Fimepinostat** (also known as CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), in preclinical in vivo mouse studies.

#### Introduction

**Fimepinostat** is an orally bioavailable small molecule that simultaneously targets two critical oncogenic pathways: the PI3K/AKT/mTOR signaling cascade and HDAC-mediated epigenetic regulation.[1][2] This dual inhibition can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth in various cancer models.[1][2] These notes offer a summary of treatment schedules and detailed methodologies for researchers utilizing **Fimepinostat** in murine cancer models.

# Data Presentation: Fimepinostat In Vivo Treatment Regimens

The following table summarizes various **Fimepinostat** treatment schedules and their efficacy in different mouse cancer models. This allows for easy comparison of dosing strategies across various studies.



| Mouse<br>Model | Cancer<br>Type                              | Cell Line /<br>PDX                                                                                             | Dose<br>(mg/kg) | Administr<br>ation<br>Route        | Dosing<br>Schedule                                                       | Key<br>Findings                                                             |
|----------------|---------------------------------------------|----------------------------------------------------------------------------------------------------------------|-----------------|------------------------------------|--------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Xenograft      | Small Cell<br>Lung<br>Cancer<br>(SCLC)      | Platinum-resistant mouse SCLC cell lines (B37R, EN84R), human cell line (NCI-H209), PDX lines (PDX102, PDX109) | 70              | Oral<br>Gavage                     | Daily for 28<br>days or<br>until tumor<br>reached<br>ethical<br>endpoint | Significantl<br>y reduced<br>tumor<br>growth in<br>all models<br>tested.[3] |
| Xenograft      | Diffuse Large B- cell Lymphoma (DLBCL)      | SU-DHL4                                                                                                        | 100             | Oral                               | Not<br>specified                                                         | Caused<br>tumor<br>regression<br>or stasis.[4]                              |
| Xenograft      | Non-Small<br>Cell Lung<br>Cancer<br>(NSCLC) | KRAS-<br>mutant<br>A549                                                                                        | 100             | Oral                               | Not<br>specified                                                         | Caused<br>tumor<br>stasis.[4]                                               |
| Xenograft      | Hepatocell<br>ular<br>Carcinoma<br>(HCC)    | SMMC-<br>7721                                                                                                  | 300             | Intragastric<br>Administrat<br>ion | Three<br>times a<br>week for<br>18 days                                  | Significantl y suppresse d the growth of HCC tumors.[5]                     |
| Xenograft      | Acute<br>Myeloid                            | MV4-11                                                                                                         | 100             | Not<br>specified                   | 8 days of<br>treatment,<br>4-day                                         | Enhanced<br>the efficacy                                                    |



|           | Leukemia<br>(AML)                                        |                                     |                  |                  | break, then 6 additional days of treatment | of<br>venetoclax.                                                                    |
|-----------|----------------------------------------------------------|-------------------------------------|------------------|------------------|--------------------------------------------|--------------------------------------------------------------------------------------|
| Xenograft | B-cell Precursor Acute Lymphobla stic Leukemia (BCP-ALL) | MH/NRAS<br>(G12D)<br>mouse<br>model | Not<br>specified | Not<br>specified | Not<br>specified                           | Significantl y suppresse d tumor growth and spread, leading to a longer lifespan.[6] |
| Xenograft | Non- Hodgkin's Lymphoma (NHL) and Multiple Myeloma (MM)  | Not<br>specified                    | 100              | Oral             | Not<br>specified                           | Induced apoptosis and inhibited cancer cell proliferatio n.[7]                       |

## Experimental Protocols Fimepinostat Formulation for Oral Administration

a) Suspension in Carboxymethylcellulose Sodium (CMC-Na):

A common method for preparing **Fimepinostat** for oral gavage is as a suspension in 1% CMC-Na.

- Materials:
  - Fimepinostat (CUDC-907) powder
  - o 1% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in sterile water



- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)
- Procedure:
  - Weigh the required amount of Fimepinostat powder.
  - Prepare a 1% CMC-Na solution by dissolving CMC-Na in sterile water.
  - Gradually add the Fimepinostat powder to the 1% CMC-Na solution while vortexing to create a homogenous suspension.
  - For example, to prepare a 5 mg/mL suspension, add 5 mg of Fimepinostat to 1 mL of 1% CMC-Na solution.[7]
  - If necessary, sonicate the suspension to ensure uniform particle size.
  - Prepare the suspension fresh daily before administration.
- b) Solubilization in a Multi-component Vehicle:

For studies requiring a solubilized formulation, the following vehicle can be used.

- Materials:
  - Fimepinostat (CUDC-907) powder
  - Dimethyl sulfoxide (DMSO)
  - PEG300
  - Tween 80
  - Sterile deionized water (ddH<sub>2</sub>O)
  - Sterile conical tubes



- Procedure:
  - Prepare a stock solution of Fimepinostat in DMSO (e.g., 100 mg/mL).
  - For a 1 mL final working solution, mix the components in the following order:
    - 400 μL of PEG300
    - 50 μL of the 100 mg/mL Fimepinostat in DMSO stock solution. Mix until clear.
    - 50 µL of Tween 80. Mix until clear.
    - 500 μL of ddH<sub>2</sub>O.
  - This formulation should be used immediately after preparation.

### Establishment of a Subcutaneous Xenograft Mouse Model

This protocol outlines the general procedure for establishing a subcutaneous tumor model in immunodeficient mice.

- Materials:
  - Cancer cell line of interest
  - Appropriate cell culture medium
  - Phosphate-buffered saline (PBS)
  - Matrigel (optional, can improve tumor take rate)
  - Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice)
  - Syringes and needles (27-30 gauge)
  - Calipers
- Procedure:



- Culture the selected cancer cells to 70-80% confluency.
- Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 4 x 10<sup>6</sup> cells/mouse).[8]
- (Optional) Mix the cell suspension 1:1 with Matrigel on ice.
- Anesthetize the mouse according to approved institutional protocols.
- $\circ~$  Inject the cell suspension (typically 100-200  $\mu\text{L})$  subcutaneously into the flank of the mouse.
- Monitor the mice regularly for tumor growth.
- Once tumors reach a palpable size (e.g., 150-200 mm³), measure the tumor volume using calipers (Volume = (Length x Width²)/2).[3]
- Randomize the mice into treatment and control groups.

#### Oral Gavage Administration of Fimepinostat

This protocol describes the standard procedure for administering **Fimepinostat** via oral gavage.

- Materials:
  - Prepared Fimepinostat formulation
  - Appropriately sized oral gavage needle (feeding needle)
  - Syringe
- Procedure:
  - Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
  - Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.



- Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
- Slowly administer the Fimepinostat formulation.
- Carefully withdraw the gavage needle.
- Monitor the mouse for any signs of distress after administration.

### Mandatory Visualizations Fimepinostat Dual Inhibition Signaling Pathway

**Fimepinostat** exerts its anti-cancer effects by simultaneously inhibiting Class I PI3K enzymes and Class I and II HDACs. This dual action leads to the downregulation of the PI3K/AKT/mTOR pathway and epigenetic modifications that promote the expression of tumor suppressor genes.

Caption: Fimepinostat's dual inhibition of PI3K and HDAC pathways.

### Experimental Workflow for In Vivo Fimepinostat Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of **Fimepinostat** in a subcutaneous xenograft mouse model.





Click to download full resolution via product page

Caption: Workflow for a Fimepinostat in vivo efficacy study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibitor of PI3K and histone deacetylase against a highly lethal type of leukemia | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 2.6. Establishment of the Xenograft Mouse Model and Drug Tests [bio-protocol.org]
- To cite this document: BenchChem. [Fimepinostat (CUDC-907) Treatment Protocols for In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612121#fimepinostat-treatment-schedule-for-in-vivo-mouse-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com